N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s important to note that the stereochemistry of the compound indicates that the synthesis would need to be carefully controlled to ensure the correct configuration of the chiral centers .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The presence of the indene and benzothiophene groups suggests a polycyclic structure. The stereochemistry is indicated by the (1R,2R) notation, which refers to the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Characterization
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride and its derivatives are primarily involved in synthetic and characterization studies. For instance, Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Medical Applications
These compounds are explored for potential medical applications. For example, a study by Boggs et al. (2007) described an efficient asymmetric synthesis of a related compound as a potential treatment for human papillomavirus infections (Boggs et al., 2007).
Antibacterial and Antifungal Activities
Compounds with a similar structure have been reported to show antibacterial and antifungal activities. Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) investigated two biologically active thiophene-3-carboxamide derivatives, demonstrating these properties (Vasu et al., 2005).
Diuretic Activity
Another aspect of these compounds is their potential diuretic activity. Yar and Ansari (2009) synthesized and screened a series of derivatives in vivo for diuretic activity (Yar & Ansari, 2009).
Antipsychotic Agent Potential
Norman, Navas, Thompson, and Rigdon (1996) explored heterocyclic analogues of these compounds as potential antipsychotic agents, highlighting their potential in treating mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Pharmacological Properties
Chiriapkin et al. (2021) targeted the synthesis and analysis of biologically active azomethine derivatives of similar compounds, emphasizing their pharmacological properties (Chiriapkin et al., 2021).
作用機序
Target of Action
The compound, also known as EN300-26675225, is a dual GIP/GLP-1 receptor co-agonist . The primary targets of this compound are the GIP and GLP-1 receptors, which are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .
Mode of Action
EN300-26675225 interacts with its targets, the GIP and GLP-1 receptors, to activate them . This activation potently stimulates insulin secretion in the presence of even modest elevations of blood glucose . The activation of the GLP-1R lowers blood glucose in persons with type 2 diabetes, while the GIPR is much less effective for this .
Biochemical Pathways
The activation of the GIP and GLP-1 receptors by EN300-26675225 affects the insulin secretion pathway . This leads to downstream effects such as the reduction of blood glucose levels, particularly in individuals with type 2 diabetes .
Pharmacokinetics
It is known that the compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .
Result of Action
The activation of the GIP and GLP-1 receptors by EN300-26675225 results in potent stimulation of insulin secretion . This leads to a reduction in blood glucose levels, particularly in individuals with type 2 diabetes . In addition, the compound has been shown to reduce both HbA1c and body weight by amounts unprecedented for a single agent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS.ClH/c19-17-12-6-2-1-5-11(12)9-15(17)20-18(21)14-10-22-16-8-4-3-7-13(14)16;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,20,21);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBACSQBMPHVZEX-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。